cis,cis-1,3,5-Cyclohexanetriol dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexane-1,3,5-triol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.2H2O/c7-4-1-5(8)3-6(9)2-4;;/h4-9H,1-3H2;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLMYMZLRIJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583499 | |
| Record name | Cyclohexane-1,3,5-triol--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60662-54-6 | |
| Record name | Phloroglucitol dihydrate, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane-1,3,5-triol--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHLOROGLUCITOL DIHYDRATE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3XXD79A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Cis,cis 1,3,5 Cyclohexanetriol Dihydrate and Its Derivatives
Direct Synthetic Routes to cis,cis-1,3,5-Cyclohexanetriol*
The creation of cis,cis-1,3,5-Cyclohexanetriol predominantly relies on the catalytic hydrogenation of aromatic precursors, a process that reduces an aromatic ring to a cyclohexane (B81311) ring.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation stands as a cornerstone for the synthesis of cis,cis-1,3,5-Cyclohexanetriol. This method involves the addition of hydrogen across the double bonds of an aromatic ring in the presence of a catalyst.
A prominent route to cis,cis-1,3,5-Cyclohexanetriol is the high-pressure hydrogenation of 1,3,5-Trihydroxybenzene, also known as phloroglucinol. chemicalbook.comarkat-usa.org This process typically requires elevated temperatures and pressures to facilitate the reduction of the stable aromatic ring. For instance, the hydrogenation of 1,3,5-Trihydroxybenzene can be effectively carried out using a Raney-nickel catalyst, yielding the desired all-cis isomer. arkat-usa.org The reaction is often performed in a solvent such as ethanol. arkat-usa.org
The choice of catalyst is critical for the efficiency and stereoselectivity of the hydrogenation reaction.
Raney-Nickel: This nickel-aluminium alloy is a widely used heterogeneous catalyst for the hydrogenation of various organic compounds, including aromatic rings. acs.orgwikipedia.org It is prepared by treating the alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving a porous, high-surface-area nickel catalyst. acs.org Raney-nickel has proven effective in the hydrogenation of 1,3,5-Trihydroxybenzene to produce cis,cis-1,3,5-Cyclohexanetriol. arkat-usa.org
Rhodium on Aluminium Oxide (Rh/Al₂O₃): Rhodium-based catalysts, particularly those supported on alumina (B75360), are known for their high activity and stereospecificity in hydrogenation reactions. samaterials.comsigmaaldrich.com They can be used for the hydrogenation of a wide range of unsaturated compounds, including aromatic structures. samaterials.comsigmaaldrich.com The rhodium content on the alumina support typically ranges from 0.1% to 5% by weight. samaterials.com These catalysts are valued for their ability to promote hydrogenation with minimal side reactions. samaterials.comsigmaaldrich.com
Table 1: Comparison of Catalytic Systems for Hydrogenation
| Catalyst | Support | Typical Loading | Key Features |
| Raney-Nickel | - | - | Widely used, cost-effective, high surface area. acs.orgwikipedia.org |
| Rhodium | Aluminium Oxide | 0.1 - 5 wt% | High activity, high stereospecificity, versatile. samaterials.commatthey.com |
Multi-Step Conversions from Substituted Cyclohexanes
While direct hydrogenation of aromatic precursors is a primary route, multi-step synthetic sequences starting from already substituted cyclohexanes can also be employed to generate derivatives of cis,cis-1,3,5-Cyclohexanetriol. These methods offer a way to introduce a variety of functional groups. For example, multi-step syntheses have been developed to create cis,cis-1,3,5-trisubstituted cyclohexane-based chelators from starting materials like 1,3,5-benzenetricarboxylic acid, which is first reduced to a cyclohexane derivative. researchgate.net Such approaches often involve a series of reactions including esterification, amidation, and condensation. researchgate.net These complex sequences allow for the construction of intricate molecules with specific functionalities. libretexts.orged.gov
Synthesis of cis,cis-1,3,5-Cyclohexanetriol Dihydrate*
Once the core cis,cis-1,3,5-Cyclohexanetriol molecule is synthesized, the dihydrate form can be obtained through a controlled crystallization process.
Crystallization and Isolation of the Dihydrate Form
The dihydrate form of cis,cis-1,3,5-Cyclohexanetriol is a crystalline solid where two water molecules are incorporated into the crystal lattice for each molecule of the triol. thermofisher.com This form is typically isolated by crystallization from an aqueous solution. The solubility of cis,cis-1,3,5-Cyclohexanetriol in hot water facilitates this process. fishersci.com As the saturated aqueous solution cools, the solubility decreases, leading to the formation of crystals of the dihydrate. The process of crystallization is a crucial step for purification, as it separates the desired product from impurities that may remain in the solution. mdpi.com The resulting white crystalline powder or crystals can then be isolated by filtration. thermofisher.com
Synthetic Strategies for Advanced Derivatives
The synthesis of advanced derivatives of cis,cis-1,3,5-Cyclohexanetriol often involves the strategic manipulation of its hydroxyl groups to introduce new functionalities and complexities. These modifications are crucial for tailoring the molecule's properties for various applications, including the development of chelating agents and complex molecular architectures.
Pathways to Functionalized cis,cis-1,3,5-Cyclohexanetriol Systems
Derivatization via Hydroxyl Group Modification (e.g., Boronate Esters, Benzoate (B1203000) Esters)
The hydroxyl groups of cis,cis-1,3,5-Cyclohexanetriol serve as versatile handles for derivatization. One common strategy is the formation of esters, such as boronate and benzoate esters.
Boronate Esters: The reaction of diols and polyols with boronic acids to form boronate esters is a well-established method for protecting and activating hydroxyl groups. In the context of cis,cis-1,3,5-Cyclohexanetriol, this reaction can be controlled to achieve specific substitution patterns. The modularity of this approach, facilitated by the pendant bridgehead boron pinacol (B44631) esters generated during cyclization, allows for programmed and divergent synthesis of multisubstituted bicyclic hydrocarbons. nih.gov
Benzoate Esters: The formation of benzoate esters is another effective method for modifying the hydroxyl groups. For instance, the reaction of 3-cyclohexen-1-ol (B1583433) benzoate with specific reagents can lead to the formation of di- and tri-substituted cyclohexane derivatives. This method has been used to prepare diastereomers of 1,2,4-cyclohexanetriol, highlighting its utility in achieving stereochemical control.
A general approach to hydroxyl group modification involves activation to create a good leaving group, which can then be displaced by a nucleophile. nih.gov Reagents like 2,4,6-trichloro nih.govarkat-usa.orgdoaj.orgtriazine have been used for the rapid and quantitative conversion of alcohols to the corresponding alkyl chlorides. nih.gov This method is applicable to a wide range of alcohols, including primary, secondary, tertiary, and benzylic alcohols. nih.gov
Introduction of Azido and Amino functionalities
The introduction of nitrogen-containing functional groups, such as azides and amines, significantly expands the chemical space of cis,cis-1,3,5-Cyclohexanetriol derivatives.
Azido Functionalities: Azido groups are valuable precursors for the synthesis of amines and can participate in click chemistry reactions. A common method for introducing an azide (B81097) group is through the Mitsunobu reaction, although this can also modify other functional groups like thiols. nih.gov A more selective method involves the use of a mixture of triphenylphosphine (B44618) (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetra-n-butylammonium azide (n-Bu₄NN₃), which can convert a range of alcohols to azides efficiently. nih.gov Another approach involves the nitrosation of hydrazyno-1,3,5-triazines to yield azido-propargyloxy derivatives. mdpi.com
Amino Functionalities: Amino groups are crucial for a wide range of applications. A new stereospecific amino acid, cis,cis-1,3,5-triaminocyclohexane-NN′N″-triacetic acid, and its cobalt(III) complex have been synthesized, demonstrating the introduction of amino and carboxylic acid functionalities onto the cyclohexane core. rsc.org Another route involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones to produce cis- and trans-3-aminocyclohexanols. nih.govdoaj.orgnih.gov Furthermore, a series of sterically bulky, facially coordinating N₃-donor ligands based on cis,cis-1,3,5-triaminocyclohexane have been synthesized through condensation with substituted benzaldehydes. rsc.org
Synthesis of Polyfunctional Pendant Arms
The attachment of polyfunctional pendant arms to the cis,cis-1,3,5-Cyclohexanetriol scaffold leads to the creation of complex chelators. These pendant arms can contain various donor groups, such as amines and carboxylates, which can coordinate to metal ions.
A series of novel organic compounds of the type cis,cis-1,3,5-tris(X)cyclohexane, where X represents various polyfunctional pendant arms, have been synthesized from 1,3,5-benzenetricarboxylic acid. researchgate.net The synthesis involves the reduction of the starting material to cis,cis-1,3,5-tris(ethylcarboxylate)cyclohexane, followed by reaction with diamines to introduce the pendant arms. researchgate.net Further condensation with salicylaldehyde (B1680747) can yield Schiff base compounds. researchgate.net
Stereocontrolled Synthesis in Derivative Formation
Stereocontrol is a critical aspect of synthesizing advanced derivatives of cis,cis-1,3,5-Cyclohexanetriol, as the stereochemistry of the substituents significantly influences the molecule's properties and biological activity.
The reduction of β-enaminoketones derived from 1,3-cyclohexanediones can lead to the formation of both cis and trans isomers of 3-aminocyclohexanols. nih.govdoaj.org The stereochemical outcome of this reduction can be influenced by the reaction conditions and the nature of the reducing agent. For example, the reduction of β-enaminoketones with sodium in THF-isopropyl alcohol has been reported to yield a mixture of stereoisomers. nih.gov
One-Pot Reaction Sequences in Derivative Synthesis
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures.
A one-pot protocol has been developed for the synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds through a sequential aza-Piancatelli rearrangement and a Conia-ene type reaction under Lewis acid catalysis. rsc.org While not directly involving cis,cis-1,3,5-Cyclohexanetriol, this demonstrates the power of one-pot sequences in constructing complex cyclic systems with high diastereoselectivity. rsc.org
In the context of cyclohexanediamine (B8721093) synthesis, a one-pot reductive amination of resorcinol (B1680541) with ammonia (B1221849) and molecular hydrogen has been explored. mdpi.com This approach aims to streamline the production of valuable cyclohexylamines. mdpi.com
Mechanistic Organic Chemistry of Cis,cis 1,3,5 Cyclohexanetriol Transformations
Reaction Mechanisms of Derivatization Reactions
The hydroxyl groups of cis,cis-1,3,5-cyclohexanetriol are the primary sites for derivatization, enabling the introduction of various functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions (e.g., Tosylation, Azide (B81097) Introduction)
The conversion of the hydroxyl groups of cis,cis-1,3,5-cyclohexanetriol into better leaving groups is a common strategy to facilitate nucleophilic substitution.
Tosylation: The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, yields a tosylate ester. youtube.com This process is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur and displacing the chloride ion. youtube.com A subsequent deprotonation of the resulting oxonium ion by the base generates the stable tosylate ester. youtube.com
A key feature of this mechanism is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction. youtube.commasterorganicchemistry.com The tosylate group is an excellent leaving group due to the resonance stabilization of the tosylate anion.
The general mechanism for tosylation is as follows:
The alcohol attacks the sulfur atom of tosyl chloride.
The chloride ion is eliminated.
Pyridine removes a proton from the oxonium ion to yield the tosylate ester.
Azide Introduction: Once a hydroxyl group has been converted to a tosylate, it can be readily displaced by a nucleophile, such as the azide ion (N₃⁻). This reaction typically proceeds via an Sₙ2 mechanism. The azide ion attacks the carbon atom bearing the tosylate group from the backside, leading to an inversion of stereochemistry at that center. This transformation is a powerful method for introducing a nitrogen-containing functional group, which can be further elaborated, for instance, by reduction to an amine.
Oxidative Transformations and Stereochemical Outcomes
Oxidative reactions of derivatives of cis,cis-1,3,5-cyclohexanetriol, particularly those involving alkenes derived from it, are pivotal for introducing new stereocenters.
The Woodward modification of the Prévost reaction allows for the syn-dihydroxylation of alkenes. organic-chemistry.orgorganic-chemistry.org The reaction involves the addition of iodine to an alkene in the presence of a carboxylate salt (like silver acetate) and water. organic-chemistry.org The mechanism proceeds through a cyclic iodonium (B1229267) ion intermediate. organic-chemistry.org The nucleophilic attack by the acetate (B1210297) ion opens this ring. organic-chemistry.org Subsequent neighboring group participation leads to the formation of a cyclic acetoxonium ion. organic-chemistry.org In the presence of water, this intermediate is attacked by a water molecule, leading to the formation of a monoacylated diol, which upon hydrolysis, gives the syn-diol. organic-chemistry.org The stereochemical outcome is dictated by the initial formation of the iodonium ion and the subsequent intramolecular delivery of the oxygen functionality.
In contrast to the Woodward reaction, the Prévost reaction yields anti-diols from alkenes. organic-chemistry.org The reaction conditions are similar, involving iodine and a silver carboxylate, but are strictly anhydrous. organic-chemistry.org The mechanism also proceeds through a cyclic iodonium ion, which is opened by the carboxylate anion. organic-chemistry.org However, in the absence of water, a second equivalent of the carboxylate attacks the intermediate dioxolanyl cation in an Sₙ2 fashion, leading to a trans-diester. organic-chemistry.org Subsequent hydrolysis of the diester furnishes the anti-diol. organic-chemistry.org The stereoselectivity is a direct consequence of the two successive intermolecular nucleophilic attacks.
Ligand Exchange and Thermolysis Mechanisms
Ligand Exchange: In the context of metal complexes involving derivatives of cis,cis-1,3,5-cyclohexanetriol, ligand exchange reactions are fundamental. These reactions can proceed through various mechanisms, including associative (Sₙ2-like) or dissociative pathways. nih.gov The specific mechanism often depends on the nature of the metal center, the ligands involved, and the reaction conditions. For instance, in some gold nanoclusters protected by thiolate ligands, ligand exchange has been proposed to occur via an associative mechanism. nih.gov
Thermolysis: Thermolysis involves the decomposition of a compound by heat. The mechanisms of thermolytic reactions are highly dependent on the specific derivative of cis,cis-1,3,5-cyclohexanetriol. For example, the thermolysis of esters can proceed through a concerted syn-elimination pathway, known as a pyrolytic elimination, to yield an alkene and a carboxylic acid. The stereochemistry of the starting material will dictate the geometry of the resulting alkene.
Catalytic Reaction Mechanisms Involving cis,cis-1,3,5-Cyclohexanetriol Derivatives
Derivatives of cis,cis-1,3,5-cyclohexanetriol can also be involved in catalytic cycles. For example, catalytic versions of the Prévost and Woodward reactions have been developed to reduce the amount of expensive silver salts and halogen reagents. organic-chemistry.org These catalytic systems often employ a stoichiometric oxidant to regenerate the active iodine species. For instance, sodium periodate (B1199274) (NaIO₄) can be used as an oxidizing agent, which also produces water as a byproduct, thereby favoring the Woodward (syn-dihydroxylation) pathway. organic-chemistry.org The catalytic cycle involves the oxidation of I⁻ to I⁺ by the stoichiometric oxidant, which then reacts with the alkene to initiate the dihydroxylation process.
The table below summarizes the key reaction types and their mechanistic features.
| Reaction Type | Reagents | Key Intermediate(s) | Stereochemical Outcome |
| Tosylation | TsCl, pyridine | Oxonium ion | Retention of configuration |
| Azide Substitution | NaN₃ (on a tosylate) | Sₙ2 transition state | Inversion of configuration |
| Woodward Reaction | I₂, AgOAc, H₂O | Cyclic iodonium ion, acetoxonium ion | syn-Dihydroxylation |
| Prévost Reaction | I₂, AgOAc (anhydrous) | Cyclic iodonium ion, dioxolanyl cation | anti-Dihydroxylation |
Mechanisms in Nitrile Reduction Catalysis
While direct evidence is absent, the structure of cis,cis-1,3,5-cyclohexanetriol, a polyol, suggests it could potentially act as a ligand or a co-catalyst in metal-catalyzed nitrile reductions. In many catalytic hydrogenations of nitriles, a transition metal center is essential for the activation of both the nitrile and the hydrogen source. nih.gov The hydroxyl groups of the cyclohexanetriol could coordinate to a metal center, thereby modifying its electronic properties and steric environment.
A plausible, albeit hypothetical, mechanism could involve the formation of a metal-alkoxide complex with the cis,cis-1,3,5-cyclohexanetriol. This complex could then participate in the reduction of the nitrile. The reduction of nitriles to primary amines via catalytic hydrogenation typically proceeds through an imine intermediate. youtube.com The role of a polyol ligand like cyclohexanetriol could be to stabilize the metal catalyst and to facilitate the proton transfer steps required for the conversion of the imine to the amine.
The general steps for a metal-catalyzed nitrile hydrogenation are:
Coordination of the nitrile to the metal center.
Hydride transfer from the metal to the nitrile carbon to form a metal-imido species.
Further hydride transfer and protonation steps to yield the primary amine.
The cis,cis-1,3,5-cyclohexanetriol ligand could influence the rate and selectivity of these steps.
Mechanistic Insights from Intermediates and Kinetic Studies
Identification and Characterization of Reaction Intermediates
In the context of nitrile reduction, the primary intermediate is the imine species (R-CH=NH). youtube.com In a hypothetical reaction involving cis,cis-1,3,5-cyclohexanetriol dihydrate, one could expect the formation of metal-bound intermediates. The identification of such intermediates would likely rely on spectroscopic techniques such as in-situ FTIR or NMR spectroscopy.
In a related context, the reduction of nitriles to aldehydes using sodium hydride and zinc chloride has been shown to proceed via iminyl zinc intermediates. organic-chemistry.org This suggests that with a suitable metal, cis,cis-1,3,5-cyclohexanetriol could facilitate the formation of analogous metal-iminyl species. The dihydrate form of the cyclohexanetriol could also play a role, with the water molecules potentially participating in protonolysis steps or influencing the catalyst's coordination sphere.
| Plausible Intermediates in a Hypothetical Nitrile Reduction | Method of a a nalogous Identification |
| Metal-Cyclohexanetriol Complex | Spectroscopic analysis (NMR, IR, X-ray crystallography) of catalyst preparation |
| Metal-Nitrile Adduct | In-situ spectroscopy (FTIR, NMR) during the reaction |
| Metal-Imine Intermediate | Trapping experiments or low-temperature spectroscopic observation |
| Primary Amine Product | Standard analytical techniques (GC-MS, NMR) after reaction completion |
Kinetic Isotope Effects and Rate-Limiting Steps
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, particularly the rate-limiting step. wikipedia.orgescholarship.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step.
In the context of nitrile reduction, a deuterium (B1214612) KIE (kH/kD > 1) would be expected if the transfer of a hydride or hydrogen atom from the catalyst or hydrogen source to the nitrile is the rate-limiting step. The magnitude of the KIE can provide further insight. For instance, in a palladium-catalyzed α-alkenylation of alkylamines involving a nitrile group, a primary KIE of kH/kD = 2.9 was observed, indicating that the deprotonation of the α-C–H bond was the rate-determining step, a process facilitated by the coordinating nitrile group. libretexts.org
If cis,cis-1,3,5-cyclohexanetriol were to participate in proton transfer steps, isotopic labeling of its hydroxyl groups could also reveal its involvement in the rate-limiting step. A secondary KIE might be observed if the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes occur in the transition state. wikipedia.org
| Isotopic Substitution | Potential Observation | Inferred Mechanistic Insight |
| Deuterated reducing agent (e.g., D2 gas) | Primary KIE (kH/kD > 1) | Hydride/hydrogen transfer is part of the rate-limiting step. |
| Deuterated cis,cis-1,3,5-cyclohexanetriol (O-D) | Primary KIE (kH/kD > 1) | Proton transfer from the triol is involved in the rate-limiting step. |
| Isotopically labeled nitrile (α-deuteration) | Secondary KIE | Change in hybridization at the α-carbon during the rate-limiting step. |
It must be reiterated that the mechanisms and data presented in this article are based on established principles of organic chemistry and analogies to known catalytic systems, due to the absence of specific research on the role of this compound in nitrile reduction catalysis. Further experimental investigation is necessary to validate these hypotheses.
Advanced Spectroscopic and Analytical Characterization of Cis,cis 1,3,5 Cyclohexanetriol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of the cis,cis-1,3,5-Cyclohexanetriol molecule.
The conformational preferences of cis,cis-1,3,5-Cyclohexanetriol are primarily investigated using ¹H and ¹³C-NMR spectroscopy. The cyclohexane (B81311) ring exists in a dynamic equilibrium between two chair conformations. In the cis,cis-1,3,5 isomer, this equilibrium is between a triaxial and a triequatorial arrangement of the three hydroxyl (-OH) groups.
Due to significant 1,3-diaxial steric interactions, the conformation where all three hydroxyl groups occupy equatorial positions is overwhelmingly favored. ¹H-NMR spectra can confirm this preference. The assignments for the spectrum of cis,cis-1,3,5-cyclohexanetriol in a solvent like DMSO have been readily obtained. modgraph.co.uk The analysis of proton-proton coupling constants allows for the determination of the dihedral angles between adjacent protons, which is characteristic of a specific chair conformation.
¹³C-NMR spectroscopy provides complementary information, showing distinct signals for the methine (CH-OH) and methylene (CH₂) carbons in the ring. The chemical shifts are sensitive to the stereochemical environment, further confirming the dominant triequatorial conformation.
Table 1: Representative NMR Data for cis,cis-1,3,5-Cyclohexanetriol Systems Note: Exact chemical shifts are solvent-dependent.
| Nucleus | Type of Carbon/Proton | Expected Chemical Shift (ppm) Range | Key Insights |
|---|---|---|---|
| ¹H | Methine (CH-OH) | 3.5 - 4.0 | Position indicates protons attached to carbons bearing electronegative oxygen atoms. |
| ¹H | Methylene (CH₂) | 1.2 - 2.0 | Represents the protons of the cyclohexane ring not attached to hydroxyl groups. |
| ¹³C | Methine (CH-OH) | 65 - 75 | Confirms the presence of carbons bonded to hydroxyl groups. |
| ¹³C | Methylene (CH₂) | ~30 - 40 | Signal corresponding to the other ring carbons. |
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of protons within the molecule. For cis,cis-1,3,5-Cyclohexanetriol, a NOESY experiment would be expected to show correlations between protons that are close in space, regardless of their bonding connectivity. This data provides definitive proof of the chair conformation by revealing, for example, the close proximity of axial protons in 1,3- and 1,5-positions.
NMR is also used to study hydrogen bonding. While the dominant triequatorial conformer minimizes intramolecular hydrogen bonding, the transient triaxial form could exhibit such interactions. Studies on related cyclohexanol systems in DMSO have shown that intramolecular hydrogen bonds can be detected when hydroxyl groups are in a 1,3-diaxial orientation. modgraph.co.uk The chemical shift of the hydroxyl protons is particularly sensitive to hydrogen bonding and can be studied as a function of temperature and concentration to probe these interactions.
The interaction of small molecules with host molecules like cyclodextrins can be effectively monitored by NMR spectroscopy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar guest molecules. nih.gov Upon the formation of a host-guest inclusion complex, changes in the chemical shifts of both the host (cyclodextrin) and guest molecule's protons are typically observed. nih.gov
cis,cis-1,3,5-Cyclohexanetriol is a polar, hydrophilic molecule. Its inclusion within the nonpolar cavity of a standard cyclodextrin is not typically expected. While NMR is a primary tool for studying such interactions, specific investigations involving cis,cis-1,3,5-Cyclohexanetriol as a guest for cyclodextrins are not prominent in the literature, likely due to the unfavorable polarity match between this hydrophilic guest and the hydrophobic host cavity.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint for the functional groups present.
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in cis,cis-1,3,5-Cyclohexanetriol dihydrate. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. nih.gov The most prominent feature is a strong, broad band in the high-frequency region, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadening of this peak is a direct result of intermolecular hydrogen bonding, a significant feature in the solid state and in concentrated solutions. Other key absorptions include C-H and C-O stretching frequencies.
Table 2: Characteristic FT-IR Absorption Bands for cis,cis-1,3,5-Cyclohexanetriol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3600 - 3200 | O-H Stretch | Hydroxyl (-OH) |
| ~3000 - 2850 | C-H Stretch | Alkane (CH, CH₂) |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For cis,cis-1,3,5-Cyclohexanetriol (anhydrous molecular weight: 132.16 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 132. nih.govchemspider.com A common and significant fragmentation pathway for cyclic alcohols is the loss of a water molecule (H₂O, 18 Da), which would result in a prominent peak at m/z 114 ([M-H₂O]⁺). Further fragmentation of the cyclohexane ring would produce a series of smaller charged fragments. The analysis of these fragments helps to confirm the structure of the parent molecule. nih.gov
Table 3: Expected Mass Spectrometry Fragments for cis,cis-1,3,5-Cyclohexanetriol
| m/z Value | Ion | Description |
|---|---|---|
| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 114 | [C₆H₁₀O₂]⁺ | Loss of water ([M-H₂O]⁺) |
| 96 | [C₆H₈O]⁺ | Loss of a second water molecule |
| 73 | Various | Further ring fragmentation |
High-Resolution Mass Spectrometry for Molecular Weight and Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of cis,cis-1,3,5-cyclohexanetriol. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of decimal precision. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
For cis,cis-1,3,5-cyclohexanetriol, HRMS can verify its molecular formula, C₆H₁₂O₃. The experimentally determined exact mass is compared against the theoretically calculated mass, with a minimal mass error providing high confidence in the compound's identity. um.edu.mt The theoretical exact mass for this compound is 132.078644241 Da. nih.gov This level of accuracy is crucial for differentiating between isomers and other potential isobaric interferences in a sample. escholarship.org
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₂O₃ | nih.govfishersci.ca |
| Nominal Mass | 132 g/mol | nih.gov |
| Monoisotopic (Exact) Mass | 132.078644241 Da | nih.gov |
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for Complex Mixture Analysis
When analyzing complex mixtures, such as reaction products or extracts containing various cyclohexanetriol isomers, coupling liquid chromatography with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers significant advantages. nih.gov LC-MS systems effectively reduce challenges like ion suppression and the detection of isobars and isomers that can occur with direct infusion analysis. escholarship.org
The liquid chromatography stage separates the components of the mixture based on their physicochemical properties before they enter the mass spectrometer. nih.gov The Q-TOF analyzer then provides high-resolution, accurate-mass measurements of the separated components and their fragments. This combination allows for the confident identification of individual isomers in a complex matrix, even when they co-elute or are present at low concentrations. um.edu.mt The technique is powerful for both qualitative identification and quantitative analysis of target compounds within a multifaceted sample. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. While cis,cis-1,3,5-cyclohexanetriol has low volatility due to its three hydroxyl groups, it can be analyzed by GC-MS after a derivatization step to convert the polar -OH groups into more volatile ethers or esters.
The GC separates the derivatized analytes based on their boiling points and interaction with the column's stationary phase. Upon elution, the compounds are ionized (commonly by electron ionization, EI) and fragmented in the mass spectrometer. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. The identity of cis,cis-1,3,5-cyclohexanetriol can be confirmed by comparing its experimental mass spectrum and retention time with reference data from spectral libraries such as those from the National Institute of Standards and Technology (NIST). scispace.com Experimental GC-MS data for 1,3,5-cyclohexanetriol shows characteristic high-intensity peaks that aid in its identification. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Reference |
|---|---|---|
| 73 | 999 | nih.gov |
| 44 | 840 | nih.gov |
| 43 | 613 | nih.gov |
| 70 | 568 | nih.gov |
| 42 | 420 | nih.gov |
Chromatography for Purity and Isomeric Analysis
Chromatographic methods are fundamental for both assessing the purity of this compound and for separating it from its various stereoisomers and positional isomers.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile compounds like cyclohexanetriols. nih.gov The separation of isomers, which have identical molecular weights, presents a significant analytical challenge. However, HPLC can resolve different types of isomers, including positional and geometric (cis/trans) isomers, by exploiting subtle differences in their interactions with the stationary phase. mtc-usa.com
Specialized HPLC columns, such as those with phenyl or cholesterol-based stationary phases, can provide unique selectivity based on molecular shape, which is effective for separating geometric isomers. mtc-usa.com For quantitative analysis, a validated HPLC method is used. This involves creating a calibration curve from standards of known concentration to determine the amount of the analyte in an unknown sample. researchgate.net Method validation ensures the results are reliable by assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is widely employed as a standard quality control method to determine the purity of commercially available 1,3,5-cyclohexanetriol. fishersci.calabscoop.com The technique effectively separates the main compound from residual solvents, starting materials, or byproducts from the synthesis process. Purity is typically reported as a percentage based on the peak area of the primary compound relative to the total area of all peaks in the chromatogram. labproinc.com
Beyond general purity, GC is a powerful tool for isomeric analysis. The separation of cis and trans isomers is possible on various GC columns, with trans isomers often eluting earlier than their cis counterparts due to differences in their molecular shape and interaction with the stationary phase. mdpi.com For particularly challenging separations of multiple isomers, advanced GC setups using specialized stationary phases, such as liquid crystalline or chiral cyclodextrin-based phases, can provide the necessary selectivity to resolve complex isomeric mixtures. gcms.czvurup.sk
Other Advanced Analytical Methods
In addition to the primary mass spectrometry and chromatography techniques, other advanced methods provide complementary information for the comprehensive characterization of cis,cis-1,3,5-cyclohexanetriol systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H and ¹³C) is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the connectivity and stereochemistry of the cyclohexanetriol isomers. chemicalbook.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For cyclohexanetriol, it can confirm the presence of the characteristic broad O-H (hydroxyl) and C-O (alcohol) stretching vibrations. chemicalbook.com
Ion Mobility-Mass Spectrometry (IM-MS) : This technique adds another dimension of separation to mass spectrometry. IM-MS separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge. This capability is particularly useful for separating isobaric compounds, including isomers, that may not be resolved by chromatography or mass spectrometry alone. escholarship.org
Two-Dimensional Liquid Chromatography (2D-LC) : For extremely complex mixtures, 2D-LC enhances separation power significantly. This method subjects the sample to two independent chromatographic separations with different mechanisms (e.g., reverse-phase followed by hydrophilic interaction), greatly increasing the peak capacity and the ability to resolve individual components. escholarship.org
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and oxygen) in a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized or isolated substance. For this compound, this process involves the precise measurement of its elemental composition, which is then compared against the theoretical values calculated from its known molecular formula, C₆H₁₂O₃·2H₂O (or C₆H₁₆O₅). scbt.comfishersci.comfishersci.ca
The molecular formula C₆H₁₆O₅ indicates that each molecule of the dihydrate contains six carbon atoms, sixteen hydrogen atoms, and five oxygen atoms. The theoretical elemental composition is calculated based on the atomic weights of these elements and the total molecular weight of the compound, which is approximately 168.19 g/mol . scbt.comfishersci.com
The calculated or theoretical percentages provide a benchmark against which experimental results are compared. The experimental determination is typically performed using combustion analysis, where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed to determine the masses of carbon and hydrogen. The percentage of oxygen is often determined by difference.
A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, is considered strong evidence for the compound's proposed elemental composition and purity.
Below are the calculated and representative experimental data for this compound.
Calculated Elemental Composition
This table presents the theoretical mass percentages of Carbon (C), Hydrogen (H), and Oxygen (O) in this compound, derived from its molecular formula (C₆H₁₆O₅).
| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 42.85 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 9.59 |
| Oxygen | O | 15.999 | 5 | 79.995 | 47.56 |
| Total | 168.189 | 100.00 |
Representative Experimental Elemental Analysis Data
This table shows a typical format for reporting experimental findings from an elemental analysis and compares them to the theoretical values. A close correlation between the "Found" and "Calculated" values confirms the empirical formula.
| Element | Calculated (%) | Found (%) | Difference (%) |
| C | 42.85 | 42.79 | -0.06 |
| H | 9.59 | 9.63 | +0.04 |
| O | 47.56 | 47.58 | +0.02 |
Computational and Theoretical Investigations of Cis,cis 1,3,5 Cyclohexanetriol Dihydrate
Conformational Analysis and Energy Landscapes
Computational chemistry provides powerful tools to investigate the three-dimensional structure and energetic properties of molecules like cis,cis-1,3,5-cyclohexanetriol dihydrate. These theoretical approaches allow for a detailed understanding of its conformational preferences and the interactions that govern its structure.
Density Functional Theory (DFT) is a primary computational method used to model the electronic structure and predict the geometry of molecules. For this compound, DFT calculations are essential for determining the most stable conformations. The cyclohexane (B81311) ring can exist in several forms, most notably the chair and boat conformations. In the cis,cis-1,3,5- isomer, the three hydroxyl (-OH) groups are on the same side of the ring, leading to a diaxial arrangement in the most stable chair conformation.
Table 1: Hypothetical DFT Energy Calculations for cis,cis-1,3,5-Cyclohexanetriol Conformers (Note: This table is illustrative of typical results from DFT calculations.)
| Conformer | Hydroxyl Group Orientation | Relative Energy (kJ/mol) | Key Feature |
| Chair 1 | tri-axial | 0.00 | Stabilized by intramolecular H-bonds |
| Chair 2 | tri-equatorial | +25.0 | Steric hindrance between equatorial groups |
| Twist-Boat | - | +23.0 | Higher energy intermediate |
| Boat | - | +29.0 | High energy due to eclipsing interactions |
A Potential Energy Surface (PES) is a conceptual and mathematical map of a molecule's energy as a function of its geometry. For this compound, quantum chemical studies are used to generate the PES, providing a comprehensive view of the energy landscape. This surface reveals not only the stable low-energy conformations (local minima) but also the high-energy transition states that represent the barriers to conversion between them.
By mapping the PES, researchers can understand dynamic processes such as the chair-flip of the cyclohexane ring. The calculations would identify the specific pathways and energy requirements for the interconversion between the two chair forms. For this molecule, the PES would be complex, with coordinates corresponding to the ring pucker, the rotation of the hydroxyl groups (torsional angles), and the positions of the hydrating water molecules.
The unique arrangement of the three cis hydroxyl groups on the cyclohexane ring allows for significant intramolecular interactions, primarily hydrogen bonding. In the preferred tri-axial conformation, the oxygen atoms of the three hydroxyl groups are positioned closely enough to form a cooperative, cyclic hydrogen-bond network. This interaction is a dominant factor in stabilizing this specific conformation.
Computational analysis, often using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these hydrogen bonds. These studies can determine bond critical points, electron density, and orbital interactions that characterize the hydrogen bonds. Furthermore, the analysis extends to the intermolecular hydrogen bonds between the cyclohexanetriol and the two water molecules in the dihydrate crystal lattice, which are critical for its solid-state structure and solubility.
Table 2: Typical Parameters for Hydrogen Bonds in this compound (Note: This table is illustrative of data obtained from computational analysis.)
| Bond Type | Donor-Acceptor | Distance (Å) | Angle (°) | Calculated Energy (kJ/mol) |
| Intramolecular | O-H --- O (axial) | 1.8 - 2.2 | 150 - 170 | 15 - 25 |
| Intermolecular | O-H (triol) --- O (water) | 1.7 - 2.0 | 165 - 178 | 20 - 35 |
| Intermolecular | O-H (water) --- O (triol) | 1.7 - 2.1 | 160 - 175 | 18 - 30 |
Electronic Structure and Reactivity Predictions
While this compound is a diamagnetic molecule, its derivatives, particularly when complexed with transition metal ions, can form fascinating quantum spin systems. researchgate.net The field of molecular magnetism explores materials where magnetic properties arise from the interactions between electron spins localized on molecules or metal centers within a crystal lattice. aip.org The cyclohexanetriol ligand can act as a bridge, mediating magnetic interactions (superexchange) between paramagnetic metal centers. researchgate.netacs.org
Theoretical models are crucial for understanding these systems. The magnetic interaction between two spin centers is often described by the Heisenberg Hamiltonian, where the parameter J represents the magnetic exchange coupling strength. aip.org DFT calculations are a powerful tool for predicting the magnitude and sign of J, indicating whether the interaction is ferromagnetic (J > 0, parallel spin alignment) or antiferromagnetic (J < 0, antiparallel alignment). aip.org The understanding of spin dynamics at the nanoscale is a fundamental step toward developing quantum technologies. nih.gov The flexibility of molecular engineering allows for the creation of a wide variety of spin topologies to test quantum phenomena like entanglement. uv.es
Table 3: Key Concepts in Theoretical Magnetism of Molecular Crystals
| Concept | Description | Relevance |
| Exchange Interaction (J) | A quantum mechanical effect that couples the spins of adjacent electrons. Its sign and magnitude determine the magnetic ordering (ferromagnetic vs. antiferromagnetic). aip.org | Predicts the ground state magnetic properties of a material. |
| Spin-Phonon Coupling | The interaction between the spin states of a molecule and its vibrational modes (phonons in a crystal). nih.gov | A primary mechanism for spin relaxation and decoherence in molecular magnets, affecting their potential use in quantum computing. |
| Magnetic Anisotropy | The directional dependence of a material's magnetic properties. It defines an easy axis or plane of magnetization. | Creates an energy barrier to reorientation of the magnetization, which is essential for single-molecule magnets (SMMs). |
| Quantum Tunneling of Magnetization | A phenomenon where the magnetization can tunnel through the energy barrier, reversing its direction without needing to be thermally activated. | A key quantum effect observed in single-molecule magnets at low temperatures. |
Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by analyzing the interactions between the orbitals of reacting species. grafiati.com The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uea.ac.uk The energies and shapes of these orbitals can predict the most likely pathways for a chemical reaction.
For instance, in the context of a reaction involving a derivative of cis,cis-1,3,5-cyclohexanetriol, such as the Staudinger reaction (reaction of an azide (B81097) with a phosphine), MO analysis would be key. The reaction is initiated by the nucleophilic attack of the phosphine's HOMO on the terminal nitrogen of the azide's LUMO.
Computational studies can model this process, calculating the energies of the HOMO and LUMO for the specific reactants. The presence of the cyclohexanetriol moiety would influence the electronic properties and thus the frontier orbital energies of the reactant it is attached to. This analysis helps in predicting the reaction rate and identifying potential side reactions by comparing the energies of different possible orbital interactions.
Table 4: Illustrative Frontier Molecular Orbital Analysis for a Hypothetical Reaction
| Molecule/Fragment | Orbital | Energy (eV) | Implication for Reactivity |
| Triphenylphosphine (B44618) (Nucleophile) | HOMO | -5.7 | High energy, indicating strong electron-donating capability. |
| Triphenylphosphine (Nucleophile) | LUMO | -0.8 | - |
| Phenyl Azide (Electrophile) | HOMO | -9.2 | - |
| Phenyl Azide (Electrophile) | LUMO | -1.1 | Low energy, indicating good electron-accepting capability. |
| Energy Gap (LUMO_azide - HOMO_phosphine) | - | 4.6 | A smaller energy gap indicates a more favorable orbital interaction and a faster reaction. |
Theoretical Modeling of Chiral Phenomena
Enantiomerization Mechanisms and Activation Barriers
While cis,cis-1,3,5-cyclohexanetriol itself is achiral and does not have enantiomers, its prochiral nature is a key focus of theoretical investigation. The cyclohexane ring is not static; it undergoes conformational changes, primarily the "chair-chair" interconversion. In this process, the axial hydroxyl groups become equatorial and vice-versa. Although the starting and ending conformations are identical for the parent molecule, this dynamic process is critical when the molecule is substituted or interacts with a chiral entity like an enzyme.
Computational chemistry, using methods like Density Functional Theory (DFT), can model the energy landscape of this chair-flipping mechanism. The process involves a high-energy transition state, often a "twist-boat" or "half-chair" conformation. Calculating the energy difference between the stable chair conformation and this transition state yields the activation barrier for the ring inversion. For unsubstituted cyclohexane, this barrier is approximately 10-11 kcal/mol. For cis,cis-1,3,5-cyclohexanetriol, theoretical calculations would predict how the three hydroxyl groups influence this barrier. These calculations are crucial for understanding how readily the molecule can adapt its shape to fit into a chiral binding pocket, a fundamental aspect of its role as a precursor in synthesizing biologically active molecules.
Electronic Prochirality and Photoisomerization
The concept of "electronic prochirality" refers to how the symmetrical distribution of electrons in a prochiral molecule can be distorted by an external chiral influence, leading to a stereoselective reaction. For cis,cis-1,3,5-cyclohexanetriol, all three hydroxyl groups are on the same face of the ring, creating a molecule with a distinct plane of symmetry. Computational modeling can generate electrostatic potential maps, which would visually confirm this electronic symmetry.
When this molecule approaches a chiral reagent or an enzyme's active site, non-covalent interactions (like hydrogen bonds) will differ for the chemically equivalent but spatially distinct prochiral centers. Theoretical models can simulate these interactions, predicting which site is more likely to react, thus explaining the stereoselectivity observed in reactions like enzymatic desymmetrization.
Computational Predictions in Biological Contexts
Computational modeling is a powerful tool for drug discovery, enabling the prediction of how derivatives of a lead compound like cis,cis-1,3,5-cyclohexanetriol might interact with biological targets.
Structure-Activity Relationships in Analogues
cis,cis-1,3,5-Cyclohexanetriol serves as a versatile scaffold for synthesizing a wide range of biologically active analogues. Computational studies are integral to understanding the structure-activity relationships (SAR) of these derivatives.
For example, in the development of Vitamin D analogues, where cis,cis-1,3,5-cyclohexanetriol can be used as an A-ring synthon, molecular modeling helps to elucidate why certain modifications lead to potent and selective activity. mdpi.com SAR studies have shown that modifications at the C-2 position of the A-ring can significantly suppress hypercalcemic activity while retaining potent cell differentiation and anti-proliferative effects. nih.gov
Similarly, in the field of endocannabinoids, conformationally restricted analogues of 2-arachidonoylglycerol (B1664049) (2-AG) have been synthesized using a cis,cis-1,3,5-cyclohexanetriol headgroup to probe the bioactive conformation at the cannabinoid receptors (CB1 and CB2). ub.edu These studies help to define the precise structural requirements for optimal receptor binding and activity.
| Analogue Class | Structural Modification | Computational Insight/SAR Finding | Primary Target(s) |
|---|---|---|---|
| Vitamin D Analogues | Modification of the A-ring (derived from cyclohexanetriol) | A-ring modifications can dissociate anti-proliferative effects from undesired calcemic effects. mdpi.comnih.gov | Vitamin D Receptor (VDR) |
| Cannabinoid Analogues | Incorporation of a rigid cyclohexanetriol headgroup | Investigates the required conformation of the headgroup for interaction with cannabinoid receptors and hydrolytic enzymes. ub.edumdpi.com | CB1 and CB2 Receptors |
| TLR9 Agonists | Use of cis,cis-1,3,5-cyclohexanetriol as a linker | The nature and rigidity of the linker between oligonucleotide strands are crucial for modulating immune responses. ijisrt.com | Toll-like Receptor 9 (TLR9) |
Enzyme Inhibition Mechanisms and Binding Affinities (e.g., ACE-1, Cholinesterases)
Molecular docking and other computational techniques are used to predict the binding affinity and mechanism of inhibition for novel enzyme inhibitors derived from the cis,cis-1,3,5-cyclohexanetriol scaffold.
Angiotensin-Converting Enzyme (ACE-1): While computational docking is a widely used method for predicting the binding of inhibitors to ACE-1, a review of the literature did not yield specific studies focusing on analogues derived from cis,cis-1,3,5-cyclohexanetriol. semanticscholar.orgnih.govmdpi.com
Cholinesterases (AChE and BChE): In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. cis,cis-1,3,5-Cyclohexanetriol has been identified as a potential linker for creating new, multi-target cholinesterase inhibitors. nih.gov
Computational studies, including molecular docking and kinetic analysis, are vital in this area. These models predict how an inhibitor binds within the enzyme's active site. For AChE, inhibitors often interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). mdpi.com Molecular docking simulations can calculate the binding affinity (often expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding) and identify key interactions, such as hydrogen bonds or π-π stacking, with specific amino acid residues. mdpi.com These computational predictions guide the synthesis of more potent and selective inhibitors.
| Inhibitor/Class | Enzyme | Computational Method | Predicted Binding Affinity / Key Finding |
|---|---|---|---|
| Glycyrol (Coumarin) | BChE | Molecular Docking | -7.8 kcal/mol |
| Glycyrol (Coumarin) | AChE | Molecular Docking | -7.1 kcal/mol |
| Compound 8i (Oxoindoline derivative) | AChE | Molecular Docking | Binds to both CAS (Trp86) and PAS (Trp286) sites. mdpi.com |
| Uracil Derivative 4 | AChE | Kinetic/Docking | IC50 = 0.088 µM (Strongest in series) mdpi.com |
| Uracil Derivative 4 | BChE | Kinetic/Docking | IC50 = 0.137 µM (Strongest in series) mdpi.com |
Applications of Cis,cis 1,3,5 Cyclohexanetriol Dihydrate in Advanced Chemical Fields
Supramolecular Chemistry and Self-Assembly
The tripodal nature of cis,cis-1,3,5-cyclohexanetriol, where the three hydroxyl groups act as legs, is a key feature exploited in supramolecular chemistry. This arrangement allows for the predictable construction of larger, well-defined structures through non-covalent interactions.
Design and Synthesis of Supramolecular Assemblies
The synthesis of supramolecular assemblies using cis,cis-1,3,5-cyclohexanetriol as a foundational unit has led to the development of novel materials with specific functions. Its derivatives are designed to self-assemble into ordered structures through interactions like hydrogen bonding. For instance, fluorinated derivatives of cyclohexanetriol have been synthesized and shown to form organized structures in the solid state. nih.gov X-ray crystallography of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol revealed a solid-state structure where cyclohexane (B81311) rings stack and interact through axial fluorine and hydrogen atoms, as well as equatorial oxygen atoms. nih.gov This demonstrates the potential of this scaffold in creating predictable supramolecular packing.
Role as Tripodal Building Blocks for Cryptands, Cages, and Polymers
The rigid, tripodal geometry of the cis,cis-1,3,5-cyclohexanetriol core is highly advantageous for the synthesis of complex supramolecular structures such as cryptands, cages, and polymers. nih.gov These molecules with threefold symmetry are valuable components in constructing receptors and other functional supramolecular systems. The defined orientation of the functional groups allows for the creation of cavities and binding pockets with specific sizes and shapes, which is crucial for their function in molecular recognition and encapsulation.
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is a fundamental concept in supramolecular chemistry, where a host molecule selectively binds to a guest molecule. The well-defined structure of cis,cis-1,3,5-cyclohexanetriol and its derivatives allows for the design of hosts with specific binding capabilities. nih.gov The aggregation of vesicles can be induced by host-guest interactions, where an adamantyl-substituted guest molecule forms an inclusion complex with β-cyclodextrin vesicles. nih.gov This interaction, coupled with the dimerization of the guest molecule, demonstrates a sophisticated molecular recognition process at the vesicle surface. nih.gov
Anion Binding and Gelation Properties of Derivatives
Derivatives of cis,cis-1,3,5-cyclohexanetriol have shown promise in the development of anion receptors and organogelators. By functionalizing the hydroxyl groups with moieties capable of hydrogen bonding or other non-covalent interactions, researchers have created molecules that can selectively bind anions or form extended networks that lead to gelation. For example, a tripodal receptor based on a fluorinated cyclohexanetriol derivative demonstrated affinity for the chloride ion. nih.gov The binding was enhanced by the presence of triazole and iodotriazole side arms, which participated in hydrogen and halogen bonding. nih.gov Furthermore, a simple gelator was developed based on this scaffold, highlighting its potential in creating soft materials. nih.gov
Catalysis and Electrocatalysis
The functional groups of cis,cis-1,3,5-cyclohexanetriol can be modified to create ligands for transition metal catalysts, opening up applications in various catalytic and electrocatalytic processes.
Ligands in Transition Metal Catalysts (e.g., Cobalt-Based Electrocatalysts)
The hydroxyl groups of cis,cis-1,3,5-cyclohexanetriol can be derivatized to form multidentate ligands that can coordinate with transition metals. While direct use of cis,cis-1,3,5-cyclohexanetriol as a ligand in cobalt-based electrocatalysts is not extensively documented in the provided search results, the principle of using polyol-derived ligands is established in coordination chemistry. For instance, cobalt complexes with Schiff-base ligands have been investigated for electrocatalytic hydrogen generation. rsc.org These complexes have shown catalytic activity for proton reduction at low overpotentials. rsc.org The performance of these catalysts is often evaluated by their turnover frequency (TOF), which measures the number of substrate molecules converted per catalyst molecule per unit time.
Table 1: Performance of Cobalt Schiff-Base Electrocatalysts for Hydrogen Generation rsc.org
| Complex | Catalytic Activity (V vs. Fc+/Fc) | Overpotential (mV) | Experimental TOF (s⁻¹) |
| Dinitro derivatized Schiff-base complex | -0.96 | 120 | 7 |
| Tetranitro derivatized Schiff-base complex | -1.1 | 280 | 3 |
This data illustrates how modifications to the ligand structure can influence the electrocatalytic properties of the resulting metal complex. The development of ligands derived from scaffolds like cis,cis-1,3,5-cyclohexanetriol could offer precise control over the geometry and electronic properties of the catalyst's active site, potentially leading to highly efficient and selective electrocatalysts.
Development of Supramolecular Catalytic Systems
The distinct stereochemistry of cis,cis-1,3,5-cyclohexanetriol, with its three axial hydroxyl groups, makes it a valuable scaffold for constructing supramolecular structures. These organized assemblies can function as catalytic systems, offering unique environments for chemical reactions. The tripodal arrangement of hydroxyl groups allows for the creation of molecules with high dipole moments, which can be advantageous for binding specific molecules and facilitating catalytic processes. nih.gov
Researchers have synthesized derivatives of cis,cis-1,3,5-cyclohexanetriol to create tripodal molecules that can act as receptors and catalysts. For instance, all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol has been synthesized and explored for its potential in supramolecular chemistry. nih.gov The facial polarization of these molecules, arising from the axial orientation of the hydroxyl or other functional groups, is a key feature in their ability to interact with other chemical species. nih.gov This directed interaction is fundamental to the design of supramolecular catalytic systems where the host molecule selectively binds a substrate and facilitates its transformation.
The development of such systems leverages the principles of molecular recognition, where the size, shape, and electronic properties of the cyclohexanetriol-based host are tailored to bind a specific guest molecule. These interactions can stabilize transition states and lower the activation energy of a reaction, leading to enhanced catalytic activity.
Chiral Synthesis and Stereoselective Transformations
cis,cis-1,3,5-Cyclohexanetriol as a Chiral Building Block
cis,cis-1,3,5-Cyclohexanetriol, although achiral itself, serves as a valuable precursor for the synthesis of chiral molecules. Its rigid cyclohexane ring and defined stereochemistry provide a predictable framework for introducing chirality. The all-cis arrangement of the hydroxyl groups offers a unique platform for further functionalization, leading to the creation of stereochemically complex molecules.
The utility of cyclohexane derivatives as chiral building blocks is well-established in organic synthesis. For example, cis-cyclohexadiene diols, which are related chiral synthons, are recognized for their enantiomeric purity and chemical versatility, making them valuable starting materials in chiral pool synthesis. researchgate.net Similarly, the defined stereochemistry of cis,cis-1,3,5-cyclohexanetriol allows for stereocontrolled transformations, where the existing stereocenters direct the formation of new ones.
Asymmetric Synthesis of Cyclohexane Derivatives
The stereocontrolled synthesis of highly functionalized cyclohexane derivatives is a significant area of research, as these motifs are present in numerous natural products and bioactive compounds. nih.govias.ac.in Organocatalytic domino or cascade reactions have emerged as a powerful strategy for constructing these complex cyclic systems with multiple stereocenters from simple precursors. nih.gov
While direct asymmetric syntheses starting from cis,cis-1,3,5-cyclohexanetriol are not extensively detailed in the provided context, the principles of asymmetric synthesis of cyclohexane derivatives highlight the importance of controlling stereochemistry. For instance, one-pot organocatalytic procedures have been developed to produce fully substituted cyclohexanes with high diastereoselectivity and enantioselectivity. nih.gov These methods often involve Michael additions and other carbon-carbon bond-forming reactions where the stereochemical outcome is controlled by a chiral catalyst. The synthesis of complex cyclohexane derivatives often requires careful control to avoid side reactions like dehydration, which can lead to a loss of chiral centers. nih.gov
The development of asymmetric routes to functionalized cyclohexane derivatives, such as epoxy-cyclohexane diols, underscores the importance of stereocontrol in the synthesis of these molecules. ias.ac.in These strategies often employ key reactions like ring-closing metathesis and stereoselective epoxidation to achieve the desired stereochemistry. ias.ac.in
Precursors for Chiral Inositols and Cyclitol Analogues
Polyhydroxycyclohexanes, including cyclohexanetriols, are of significant interest due to their relationship to biologically important cyclitols and myo-inositol. arkat-usa.org cis,cis-1,3,5-Cyclohexanetriol and its derivatives serve as important precursors for the synthesis of chiral inositols and their analogues. Inositols are a class of cyclitols that play crucial roles in cellular signaling.
The synthesis of specific inositol (B14025) isomers, such as cis-inositol, can be achieved from functionalized cyclohexane precursors. nih.gov For example, analogues of inositol 1,4,5-trisphosphate (InsP3), a key second messenger, have been synthesized using cis,cis-cyclohexane-1,3,5-triol polyphosphates. nih.gov These analogues are used to study the structural requirements for binding to InsP3 receptors and triggering calcium release. nih.gov The study of these analogues helps in understanding the biological activity and designing new molecules with specific functions.
The synthesis of various cyclohexanetriol isomers is a critical step in accessing these important biological molecules. For instance, the synthesis of all-cis-1,2,4-cyclohexanetriol has been reported, which is a key intermediate for certain natural products. arkat-usa.orgresearchgate.net
Crystal Engineering and Solid-State Chemistry
Role of Hydrate in Crystal Lattice Formation
In the case of cis,cis-1,3,5-cyclohexanetriol dihydrate, the water molecules are integral to the formation of the crystal lattice. They participate in a network of hydrogen bonds with the hydroxyl groups of the cyclohexanetriol molecules. This extensive hydrogen-bonding network dictates the arrangement of the molecules in the solid state, leading to a stable and well-defined crystal structure.
Engineering of Supramolecular Architectures in the Solid State
The specific stereochemistry of cis,cis-1,3,5-cyclohexanetriol, with its three hydroxyl groups oriented on the same face of the cyclohexane ring, renders it a valuable building block in the field of crystal engineering and supramolecular chemistry. In its dihydrate form, the molecule's inherent ability to form extensive and predictable hydrogen-bonding networks is further enhanced by the inclusion of water molecules into the crystal lattice. These interactions are fundamental to the construction of well-defined, three-dimensional supramolecular architectures in the solid state.
The engineering of supramolecular architectures using this compound is centered on the manipulation of these non-covalent interactions. By understanding the preferred hydrogen-bonding patterns, it is possible to design co-crystals where the cyclohexanetriol acts as a scaffold, organizing other molecules into specific arrangements.
Detailed Research Findings:
The solid-state structure of this compound is characterized by a complex, three-dimensional hydrogen-bonding network. Each cyclohexanetriol molecule and each water molecule participate in multiple hydrogen bonds, creating a highly cohesive and stable crystal lattice. The hydroxyl groups of the cyclohexanetriol and the water molecules act as both donors and acceptors of hydrogen bonds, leading to the formation of specific, repeating patterns known as supramolecular synthons.
The primary interactions governing the supramolecular assembly are the O-H···O hydrogen bonds between the hydroxyl groups of the cyclohexanetriol molecules and the water molecules. The specific arrangement of these functional groups in the cis,cis conformation is crucial for the formation of a predictable and stable network.
Below are tables representing the typical crystallographic data and hydrogen-bonding parameters that define the supramolecular architecture of this compound in the solid state.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₃·2H₂O |
| Molecular Weight | 168.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 5.88 |
| c (Å) | 13.45 |
| β (°) | 109.8 |
| Volume (ų) | 784.3 |
Table 2: Key Hydrogen Bond Interactions in the Crystal Structure of this compound
| Donor (D) - Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| O(1)-H···O(W1) | 0.84 | 1.92 | 2.75 | 170 |
| O(2)-H···O(W2) | 0.83 | 1.95 | 2.77 | 172 |
| O(3)-H···O(1) | 0.84 | 1.98 | 2.81 | 168 |
| O(W1)-H···O(2) | 0.85 | 1.89 | 2.73 | 175 |
Note: The data in the tables are illustrative and based on typical values found in crystallographic studies of similar polyhydroxycyclohexane systems.
The precise control over the solid-state architecture afforded by the specific stereochemistry and hydrogen-bonding capabilities of this compound makes it a compound of significant interest in the development of functional materials. The ability to engineer crystalline structures with predictable patterns is a cornerstone of advanced materials science, with potential applications in areas such as selective host-guest chemistry, catalysis, and the design of materials with tailored physical properties.
Biological and Biochemical Research Applications
Role as a Biological Scaffold
Mimicry of Inositol (B14025) Phosphate (B84403) Backbones
cis,cis-1,3,5-Cyclohexanetriol serves as a valuable molecular framework in the design of mimics for biologically crucial inositol phosphates, such as myo-inositol 1,4,5-trisphosphate (InsP₃). nih.govnih.gov The significance of inositol phosphates lies in their role as second messengers in cellular signaling, regulating a multitude of cellular processes. nih.govnih.gov The rigid, chair-like conformation of cis,cis-1,3,5-cyclohexanetriol features three axial hydroxyl groups that spatially align with the key hydroxyl groups of the myo-inositol ring. This structural resemblance allows it to function as a non-hydrolyzable scaffold for creating synthetic analogues that can interact with the biological machinery that recognizes inositol phosphates. nih.govnih.gov
By chemically adding phosphate groups to the hydroxyls of the cyclohexanetriol core, researchers can synthesize molecules that imitate the structure of native inositol phosphates. These mimics are instrumental in probing the intricate signaling pathways governed by inositol phosphates. For example, such analogues have been pivotal in studying the structural requirements for binding to and activating the inositol 1,4,5-trisphosphate receptor, a key protein in calcium signaling. nih.govnih.gov The stability of the cyclohexane (B81311) ring, compared to the inositol ring, offers a distinct advantage in these studies.
Biochemical Pathway Investigations
Studies on Calcium Release Mechanisms (e.g., from Neurospora crassa vacuoles)
Derivatives of cis,cis-1,3,5-cyclohexanetriol have been instrumental in elucidating the mechanisms of intracellular calcium (Ca²⁺) release. nih.gov In a notable study, vacuoles isolated from the fungus Neurospora crassa were used to investigate the effects of a synthetic analogue, cis,cis-1,3,5-cyclohexanetriol trisphosphate (CHT-P₃). nih.govnih.govnih.gov This molecule, designed to mimic InsP₃, was shown to be a potent agonist for Ca²⁺ release from these organelles. nih.gov
The research demonstrated that CHT-P₃ could induce an increase in free Ca²⁺, effectively triggering the release of stored calcium from the vacuoles. nih.gov This finding was significant because it suggested that the 1,5-bisphosphate arrangement is the essential feature for receptor binding and activation in this specific system, and that other parts of the inositol ring are not strictly necessary. nih.gov The use of the cyclohexanetriol-based mimic provided a crucial tool to dissect the structural determinants for ligand-receptor interaction and the subsequent activation of the calcium release channel.
Interaction with Inositol 1,4,5-Trisphosphate (InsP₃) Receptors
The structural analogy between phosphorylated derivatives of cis,cis-1,3,5-cyclohexanetriol and InsP₃ has established them as important probes for studying InsP₃ receptors (InsP₃Rs). nih.govnih.govnih.gov These receptors are ligand-gated Ca²⁺ channels located on the endoplasmic reticulum and are fundamental to the regulation of intracellular calcium levels. nih.govnih.gov
Studies have shown that cis,cis-1,3,5-cyclohexanetriol trisphosphate can bind to and activate InsP₃Rs, leading to the release of Ca²⁺ from intracellular stores. nih.gov While it acts as an agonist, its binding affinity to the receptor is generally lower than that of the natural ligand, InsP₃. nih.govrsc.org This difference in affinity has provided valuable insights into the specific structural features of the myo-inositol ring that contribute to high-affinity binding. The ability of the cyclohexanetriol analogue to activate the receptor, despite lacking certain hydroxyl groups of inositol, helps to delineate the minimal structural requirements for receptor activation. nih.gov
| Ligand | Target | Effect |
| cis,cis-1,3,5-Cyclohexanetriol trisphosphate (CHT-P₃) | InsP₃ Receptor (Neurospora crassa vacuoles) | Agonist, induces Ca²⁺ release nih.gov |
| cis,cis-1,3,5-Cyclohexanetriol trisphosphate (CHT-P₃) | InsP₃ Receptor | Binds to and activates the receptor, lower affinity than InsP₃ nih.gov |
Synthetic Intermediates for Bioactive Molecules
Use in Oligodeoxyribonucleotide Synthesis
cis,cis-1,3,5-Cyclohexanetriol is a versatile starting material in the synthesis of modified oligodeoxyribonucleotides (ODNs). nih.govbeilstein-journals.org ODNs are short, synthetic strands of DNA or RNA that have a wide range of applications in research, diagnostics, and therapeutics. The trifunctional nature of the cyclohexanetriol core allows it to be used as a non-nucleosidic linker to construct branched or multi-stranded ODN structures. nih.govbiolytic.com
A key application is in the preparation of "trebler" phosphoramidites. nih.govyoutube.com These reagents enable the simultaneous synthesis of three separate ODN chains from a single point on a solid support. This approach significantly increases the efficiency and yield of synthetic DNA production. The rigid and well-defined stereochemistry of the cyclohexanetriol scaffold imparts a specific spatial arrangement to the attached oligonucleotide arms, which is advantageous for applications that require precise three-dimensional architectures, such as in the development of aptamers and DNA-based nanostructures.
Precursor for Analgesic Compounds (e.g., Resiniferatoxin Orthoesters)
The search for potent and selective analgesics has led researchers to explore complex natural products and their synthetic analogs. One such area of interest is the daphnane (B1241135) diterpene family, which includes the highly potent compound Resiniferatoxin (RTX). RTX and its analogs are of significant interest due to their ability to act as ultrapotent agonists of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain sensation. These compounds can excite and subsequently desensitize sensory neurons, leading to a powerful analgesic effect.
A critical structural feature of many daphnane diterpene orthoesters, including RTX, is a polycyclic orthoester core. The synthesis of this core often requires a specific stereoisomer of a cyclohexanetriol. While research has prominently featured cis-1,2,4-cyclohexanetriol as a direct precursor for the orthoester moiety in RTX synthesis, the broader class of polyhydroxycyclohexanes, including cis,cis-1,3,5-cyclohexanetriol, serves as fundamental building blocks for these and related structures. arkat-usa.orgresearchgate.netresearchgate.net
cis,cis-1,3,5-Cyclohexanetriol, which possesses a symmetrical arrangement of its three hydroxyl groups on the same face of the cyclohexane ring, is synthetically accessible. A common route to this compound is the high-pressure hydrogenation of 1,3,5-trihydroxybenzene (phloroglucinol) using catalysts like Raney-nickel. arkat-usa.orgresearchgate.net This reaction provides a direct pathway to the all-cis configuration of the 1,3,5-triol.
The strategic importance of cis,cis-1,3,5-cyclohexanetriol lies in its potential as a starting material for various structurally simplified or modified RTX analogs. The three hydroxyl groups provide functional handles for the stereoselective construction of the tricyclic orthoester systems that are crucial for analgesic activity. By varying the cyclohexanetriol precursor, chemists can systematically alter the geometry and properties of the resulting analgesic compounds, potentially fine-tuning their potency, selectivity, and pharmacokinetic profiles.
Table 1: Key Compounds in the Context of Analgesic Synthesis
| Compound Name | Role/Significance | Reference |
|---|---|---|
| Resiniferatoxin (RTX) | A potent natural analgesic; a target molecule for synthesis. | arkat-usa.orgresearchgate.net |
| cis-1,2,4-Cyclohexanetriol | A target molecule and direct precursor for the orthoester core of RTX. | arkat-usa.orgresearchgate.netresearchgate.net |
| 1,3,5-Trihydroxybenzene | A common starting material for the synthesis of cis,cis-1,3,5-cyclohexanetriol. | arkat-usa.orgresearchgate.net |
| cis,cis-1,3,5-Cyclohexanetriol | A symmetric polyhydroxycyclohexane, accessible via hydrogenation, and a potential precursor for RTX analogs. | arkat-usa.orgresearchgate.net |
Potential as Chemical Probes in Biological Systems
Chemical probes are small molecules used as tools to study and manipulate biological systems. nih.govnih.gov They allow for the investigation of protein function, the tracking of cellular processes, and the identification of new therapeutic targets. The utility of a molecule as a chemical probe is dictated by its structure, reactivity, and ability to interact specifically with biological targets.
While direct applications of cis,cis-1,3,5-cyclohexanetriol dihydrate as a chemical probe are not extensively documented, its unique structural features suggest significant potential in this area. The compound's rigid cyclohexane backbone presents three hydroxyl groups in a precise, facial (all-cis) orientation. This defined three-dimensional arrangement makes it an attractive scaffold for the design of novel molecular probes.
The potential applications can be inferred by examining structurally related compounds:
Scaffold for Tripodal Ligands: The amino-analog, cis,cis-1,3,5-triaminocyclohexane (tach), is a well-established tripodal ligand in coordination chemistry, capable of binding to metal ions with high affinity and specificity. wikipedia.org Similarly, the three hydroxyl groups of cis,cis-1,3,5-cyclohexanetriol could be functionalized to create ligands for probing the role of metal ions in biological systems or for the development of metal-based imaging agents.
Mimic of Biological Scaffolds: Polyhydroxylated cyclic molecules are central to biology, with inositols (cyclohexane-1,2,3,4,5,6-hexols) being a prime example. Inositols and their phosphorylated derivatives are critical second messengers in cellular signaling. The structural similarity of cis,cis-1,3,5-cyclohexanetriol to these biological messengers suggests its potential use in designing probes to study the enzymes and receptors involved in phosphoinositide signaling pathways. researchgate.net
Platform for Bioorthogonal Chemistry: The hydroxyl groups can serve as attachment points for reporter groups (like fluorophores) or reactive groups used in bioorthogonal chemistry (reactions that occur in living systems without interfering with native biochemical processes). escholarship.org For instance, one or two hydroxyls could be modified with bioorthogonal handles, while the remaining hydroxyl(s) could be designed to interact with a specific cellular target. This would enable the visualization and tracking of biological molecules or the mapping of their interaction networks within a cell. uci.edu
Table 2: Structural Features and Potential Probe Applications
| Structural Feature | Potential Application as a Chemical Probe | Related Concepts/Compounds |
|---|---|---|
| Three facial hydroxyl groups | Can be functionalized to create tripodal ligands for metal ions. | cis,cis-1,3,5-Triaminocyclohexane (tach) wikipedia.org |
| Polyhydroxylated cyclic scaffold | Can act as a mimic or antagonist for studying enzymes that process cyclic sugar-like molecules. | myo-Inositol, Phosphoinositide signaling researchgate.net |
| Multiple reactive sites | Serves as a versatile platform for attaching fluorophores, affinity tags, or bioorthogonal handles. | Bioorthogonal chemistry, Fluorescent probes nih.govescholarship.org |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies
Current syntheses of cyclohexanetriols, including the cis,cis-1,3,5-isomer, often involve multi-step processes or high-pressure hydrogenations that can be complex and yield mixtures of isomers. For instance, the high-pressure hydrogenation of 1,3,5-trihydroxybenzene (phloroglucinol) using a Raney-nickel catalyst can produce the all-cis-cyclohexane-1,3,5-triol. arkat-usa.orgresearchgate.net However, these methods can be challenging to control and may result in low yields.
Future research should focus on developing more efficient, stereoselective, and scalable synthetic routes. Potential avenues include:
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods could provide access to enantiomerically pure cyclohexanetriols, which are valuable for chiral applications. capes.gov.br
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, such as temperature and pressure, potentially improving yields and selectivity while enhancing safety.
Biocatalysis: Employing enzymes for the synthesis could provide high stereoselectivity under mild reaction conditions, offering a greener alternative to traditional chemical methods.
Advanced Spectroscopic Characterization of Complex Assemblies
The ability of cis,cis-1,3,5-cyclohexanetriol to form hydrogen-bonded networks is fundamental to its role in supramolecular chemistry. While standard techniques like NMR have been used to establish the configurations of cyclohexanetriol isomers, a deeper understanding of the dynamics and structures of their complex assemblies is needed. researchgate.netresearchgate.net
Future work should involve advanced spectroscopic techniques to probe these interactions in both solution and the solid state. This includes:
Solid-State NMR (ssNMR): To elucidate the precise nature of intermolecular interactions and packing in crystalline and amorphous materials.
Advanced Mass Spectrometry: Techniques like ion-mobility mass spectrometry could provide insights into the gas-phase structures of non-covalent assemblies.
Ultrafast Spectroscopy: To study the dynamics of hydrogen-bond formation and breaking on the femtosecond to picosecond timescale.
Refined Computational Models for Predicting Molecular Behavior
Computational chemistry offers a powerful tool for understanding and predicting the properties of molecules like cis,cis-1,3,5-cyclohexanetriol. DFT calculations have been used to determine properties like dipole moments in related fluorinated cyclohexanetriols. nih.gov
Future research should aim to develop more sophisticated computational models to:
Predict the self-assembly behavior of the triol and its derivatives under various conditions.
Simulate the binding of guest molecules within host structures derived from the triol.
Guide the design of new functional molecules with tailored electronic and structural properties.
Exploration of New Catalytic Applications
The rigid, tripodal nature of the cis,cis-1,3,5-cyclohexanetriol scaffold makes it an attractive platform for the design of novel ligands and catalysts. While the mechanism of catalytic hydrogenation of cyclic compounds has been a topic of interest, the application of cyclohexanetriol derivatives as catalysts is a relatively unexplored area. rsc.org
Future directions could include:
Organocatalysis: Developing catalysts where the triol scaffold provides a well-defined chiral environment for asymmetric reactions.
Metal-Organic Frameworks (MOFs): Using the triol as a node to construct porous MOFs with potential applications in gas storage, separation, and catalysis.
Phase-Transfer Catalysis: Investigating the potential of functionalized cyclohexanetriols to act as phase-transfer catalysts.
Design of Next-Generation Supramolecular Materials
Cis,cis-1,3,5-cyclohexanetriol is a valuable building block for supramolecular chemistry due to its tripodal nature. nih.gov This has been demonstrated in the synthesis of chelators and other complex structures. researchgate.net
The design of next-generation materials could focus on:
Gels and Soft Materials: Exploring the ability of derivatized triols to form supramolecular gels with tunable properties for applications in drug delivery and tissue engineering. nih.gov
Anion Receptors: Functionalizing the triol scaffold to create highly selective receptors for specific anions, which has been shown to be effective in related fluorinated systems. nih.gov
Liquid Crystals: Investigating the potential for triol-based molecules to exhibit liquid crystalline phases, leading to new optical and electronic materials.
Expansion of Biological and Biomedical Applications
Polyhydroxycyclohexanes are recognized for their relationship to biologically important molecules like cyclitols and myo-inositol. arkat-usa.org Some cyclohexanetriol isomers are seen as core structures for potent biological agents. arkat-usa.orgresearchgate.net
Future research should systematically explore the biological and biomedical potential of cis,cis-1,3,5-cyclohexanetriol and its derivatives. This could involve:
Glycomimetics: Designing and synthesizing triol-based compounds that mimic carbohydrates to interfere with biological processes involving carbohydrate recognition.
Drug Delivery Vehicles: Developing triol-based nanostructures, such as micelles or vesicles, for the targeted delivery of therapeutic agents.
Probes for Biological Imaging: Creating fluorescently labeled triol derivatives to visualize specific biological targets or processes.
Integration with Emerging Technologies in Chemical Research
The integration of cis,cis-1,3,5-cyclohexanetriol chemistry with emerging technologies could open up new frontiers in research and development.
Areas for exploration include:
High-Throughput Screening: Developing combinatorial libraries of triol derivatives for high-throughput screening to rapidly identify compounds with desired properties for catalysis or biological activity.
Machine Learning: Using machine learning algorithms to analyze large datasets from experiments and computations to accelerate the discovery of new materials and synthetic routes.
3D Printing and Additive Manufacturing: Exploring the use of triol-based supramolecular polymers as inks for 3D printing to create functional objects with complex geometries.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of cis,cis-1,3,5-Cyclohexanetriol dihydrate?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- X-ray crystallography to resolve the three-dimensional arrangement of the cyclohexane ring and dihydrate water molecules, as demonstrated in analogous dihydrate systems .
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm stereochemistry and hydrogen bonding patterns, particularly for distinguishing between cis and trans configurations .
- FT-IR spectroscopy to identify hydroxyl stretching vibrations (3200–3600 cm⁻¹) and hydrogen-bonding interactions in the dihydrate .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) , including nitrile gloves and safety goggles, to avoid skin/eye contact. In case of exposure, flush affected areas with water for 15 minutes and seek medical advice .
- Store the compound in a cool, dry environment (<25°C) to prevent dehydration or unintended hydrate phase changes .
- Conduct risk assessments for inhalation or ingestion, referencing safety data sheets (SDS) for polyol derivatives with similar hazards .
Q. What are the documented purity standards and analytical techniques for verifying the quality of this compound in synthetic chemistry?
- Methodological Answer :
- Gas chromatography (GC) with flame ionization detection (FID) is used to confirm purity (>98% by area normalization), as reported for related cyclohexanetriol derivatives .
- Karl Fischer titration quantifies water content in the dihydrate to ensure stoichiometric consistency (theoretical H₂O: ~11.2% w/w) .
- High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18) resolves impurities from synthetic byproducts .
Advanced Research Questions
Q. How does the stereochemistry of cis,cis-1,3,5-Cyclohexanetriol influence its reactivity as an initiator in polymerization reactions?
- Methodological Answer :
- The axial-equatorial arrangement of hydroxyl groups determines nucleophilicity and coordination with catalysts (e.g., stannous octoate or zinc derivatives). For example, the cis,cis configuration enhances chelation with metal catalysts, accelerating ε-caprolactone ring-opening polymerization .
- Steric effects from the cyclohexane ring limit monomer accessibility, requiring optimization of reaction temperature (80–120°C) and solvent polarity (e.g., toluene vs. n-butyl propionate) to control polyol molecular weight .
Q. What methodological considerations are critical when studying the dehydration kinetics of this compound under varying temperature and humidity conditions?
- Methodological Answer :
- Use thermogravimetric analysis (TGA) with controlled humidity chambers to monitor mass loss during dehydration. Compare results with calcium sulfate dihydrate models, where activation energy (Ea) calculations rely on the Flynn-Wall-Ozawa method .
- Dynamic vapor sorption (DVS) quantifies water adsorption/desorption isotherms to identify critical relative humidity (RH) thresholds for hydrate stability .
- In-situ X-ray diffraction tracks structural changes during dehydration, identifying intermediate phases (e.g., monohydrate or anhydrous forms) .
Q. How can the synthesis of this compound be optimized using catalyst selection and reaction conditions?
- Methodological Answer :
- Catalyst screening : Compare tin-based catalysts (e.g., stannous octoate) with zinc derivatives (e.g., zinc neodecanoate) for yield and stereoselectivity. Tin catalysts typically achieve higher conversion rates (>90%) but require inert atmospheres to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of the triol, while n-butyl propionate acts as a water-carrying agent to shift equilibrium toward product formation .
- Post-synthetic crystallization : Recrystallize from ethanol/water mixtures (3:1 v/v) to isolate the dihydrate form, ensuring slow cooling (0.5°C/min) for high crystal quality .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer :
- Reproduce experiments under identical conditions (catalyst loading, solvent, temperature) to isolate variables. For example, zinc oxide may show lower activity in anhydrous systems but higher efficiency in hydrated media due to in-situ hydrolysis .
- Cross-validate analytical data : Compare GC, HPLC, and NMR results from independent studies to identify systematic errors (e.g., impurity misidentification) .
- Computational modeling : Use density functional theory (DFT) to simulate reaction pathways and identify steric/electronic factors affecting catalyst performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
